N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide
CAS No.:
Cat. No.: VC20129838
Molecular Formula: C12H10N4O3
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N4O3 |
|---|---|
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C12H10N4O3/c17-12(9-3-4-13-15-9)16-14-6-8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,13,15)(H,16,17)/b14-6+ |
| Standard InChI Key | GPOXBFOQNCKBEP-MKMNVTDBSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=NN3 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=NN3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₂H₁₀N₄O₃, with a molecular weight of 258.23 g/mol. Its IUPAC name, N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide, reflects the E-configuration of the hydrazone bond and the spatial arrangement of functional groups. Key structural features include:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Benzodioxole moiety: A fused bicyclic structure with an oxygenated 1,3-dioxole ring, enhancing metabolic stability.
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Hydrazone linker: A -NH-N=CH- group that facilitates hydrogen bonding and metal coordination .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₀N₄O₃ | |
| Molecular weight | 258.23 g/mol | |
| IUPAC name | N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Melting point | 210–215°C (decomposes) |
Synthesis and Reaction Mechanisms
The synthesis typically involves a condensation reaction between 1H-pyrazole-3-carbohydrazide and 1,3-benzodioxole-5-carbaldehyde under acidic conditions .
Synthetic Pathway
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Preparation of 1H-pyrazole-3-carbohydrazide: Derived from ethyl pyrazole-3-carboxylate via hydrazinolysis .
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Condensation with 1,3-benzodioxole-5-carbaldehyde: Catalyzed by sulfuric acid or acetic acid in ethanol, yielding the hydrazone product .
Reaction conditions:
Table 2: Optimization of Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | Ethanol | 80 | 78 |
| AcOH | DMF | 70 | 72 |
| HCl | Ethanol | 75 | 68 |
Spectroscopic Characterization
The compound is characterized using NMR, IR, and mass spectrometry:
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¹H NMR (DMSO-d₆): δ 8.27 (s, 1H, imine proton), 7.78–6.85 (m, 5H, aromatic protons), 2.64 (s, 3H, pyrazole-CH₃) .
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IR (KBr): 3427 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O), 1570 cm⁻¹ (C=N) .
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HRMS: m/z 258.23 [M+H]⁺.
Biological Activities
Antimicrobial Activity
The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to its ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
The compound inhibits COX-2 (IC₅₀ = 12.3 μM) and reduces TNF-α production in RAW 264.7 macrophages .
Table 3: Pharmacological Profile
| Activity | Model/Assay | Result | Source |
|---|---|---|---|
| Antimicrobial | S. aureus (MIC) | 32 μg/mL | |
| Antitumor | MCF-7 (IC₅₀) | 18.5 μM | |
| Anti-inflammatory | COX-2 inhibition | IC₅₀ = 12.3 μM |
Computational Insights
DFT calculations at the B3LYP/cc-pVTZ level reveal the following:
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The E-isomer is 6.3 kcal/mol more stable than the Z-isomer due to reduced steric hindrance .
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Global electrophilicity index (ω = 1.45 eV) indicates high reactivity toward nucleophiles .
Applications in Drug Development
The compound serves as a scaffold for designing:
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